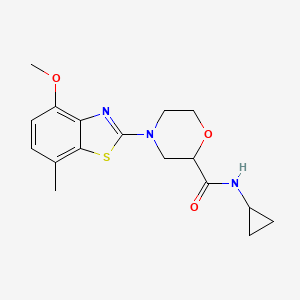![molecular formula C20H24F3N5O B12263033 4-[2-(4-{[3-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12263033.png)
4-[2-(4-{[3-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-4-yl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(4-{[3-(Trifluorometil)fenil]metil}piperazin-1-il)pirimidin-4-il]morfolina es un compuesto orgánico complejo que presenta un grupo trifluorometil, un anillo de piperazina, un anillo de pirimidina y un anillo de morfolina
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-[2-(4-{[3-(Trifluorometil)fenil]metil}piperazin-1-il)pirimidin-4-il]morfolina generalmente implica múltiples pasos, comenzando con materiales de partida fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos:
Formación del Intermediario de Piperazina: La síntesis comienza con la reacción de cloruro de 3-(trifluorometil)bencilo con piperazina para formar el intermediario 4-{[3-(trifluorometil)fenil]metil}piperazina.
Formación del Anillo de Pirimidina: El intermediario se hace reaccionar con 2-cloropirimidina en condiciones básicas para formar el anillo de pirimidina.
Introducción del Anillo de Morfolina: Finalmente, el anillo de morfolina se introduce a través de una reacción de sustitución nucleofílica con morfolina.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, la selección de alta velocidad para las condiciones de reacción y el uso de catalizadores para mejorar el rendimiento y reducir los tiempos de reacción.
Análisis De Reacciones Químicas
Tipos de Reacciones
4-[2-(4-{[3-(Trifluorometil)fenil]metil}piperazin-1-il)pirimidin-4-il]morfolina puede someterse a diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como peróxido de hidrógeno o permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en los anillos de piperazina y pirimidina.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio y otros agentes oxidantes.
Reducción: Hidruro de aluminio y litio, borohidruro de sodio y otros agentes reductores.
Sustitución: Nucleófilos como aminas, alcoholes y tioles.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos correspondientes, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
4-[2-(4-{[3-(Trifluorometil)fenil]metil}piperazin-1-il)pirimidin-4-il]morfolina tiene una amplia gama de aplicaciones de investigación científica:
Química Medicinal: El compuesto se estudia por su potencial como agente terapéutico, particularmente en el tratamiento del cáncer y los trastornos neurológicos.
Investigación Biológica: Se utiliza como un compuesto de herramienta para estudiar diversas vías biológicas y objetivos moleculares.
Aplicaciones Industriales: El compuesto se utiliza en el desarrollo de nuevos materiales y como catalizador en diversas reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de 4-[2-(4-{[3-(Trifluorometil)fenil]metil}piperazin-1-il)pirimidin-4-il]morfolina implica su interacción con objetivos moleculares y vías específicas. Se sabe que el compuesto inhibe ciertas enzimas y receptores, lo que lleva a sus efectos terapéuticos. Por ejemplo, puede inhibir las tirosina quinasas, que están involucradas en las vías de señalización celular relacionadas con la progresión del cáncer .
Comparación Con Compuestos Similares
Compuestos Similares
Flumatinib: Otro inhibidor de la tirosina quinasa con una estructura y un mecanismo de acción similares.
Unicidad
4-[2-(4-{[3-(Trifluorometil)fenil]metil}piperazin-1-il)pirimidin-4-il]morfolina es único debido a su grupo trifluorometil, que mejora su afinidad de unión y especificidad para ciertos objetivos moleculares. Esto lo convierte en un compuesto valioso para el desarrollo de fármacos y otras aplicaciones de investigación científica.
Propiedades
Fórmula molecular |
C20H24F3N5O |
|---|---|
Peso molecular |
407.4 g/mol |
Nombre IUPAC |
4-[2-[4-[[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]pyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C20H24F3N5O/c21-20(22,23)17-3-1-2-16(14-17)15-26-6-8-28(9-7-26)19-24-5-4-18(25-19)27-10-12-29-13-11-27/h1-5,14H,6-13,15H2 |
Clave InChI |
CIPXUVMJPGMYPL-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CC2=CC(=CC=C2)C(F)(F)F)C3=NC=CC(=N3)N4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,6-Dimethyl-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B12262953.png)

![2-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B12262967.png)
![N-(1,2,3,4-tetrahydronaphthalen-1-yl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide](/img/structure/B12262975.png)
![3-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B12262989.png)
![N-[1-(6-methylpyrazin-2-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12262996.png)
![N-methyl-N-[1-(1,2,3,4-tetrahydronaphthalene-1-carbonyl)piperidin-4-yl]pyridin-2-amine](/img/structure/B12263002.png)
![2-(2-fluorophenoxy)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]acetamide](/img/structure/B12263006.png)
![1-{1-[(3,4-Difluorophenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine](/img/structure/B12263013.png)
![4-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-2-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12263015.png)
![N-{1-[(3,4-difluorophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide](/img/structure/B12263023.png)
![4-{1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidine-3-carbonyl}morpholine](/img/structure/B12263031.png)
![2-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-6-methylpyridine-3-carbonitrile](/img/structure/B12263032.png)
![2-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B12263035.png)
